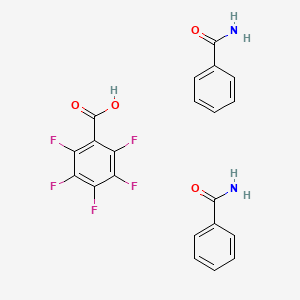

Pentafluorobenzoic acid--benzamide (1/2)

Description

Theoretical Framework of Supramolecular Chemistry in Solid State

Supramolecular chemistry, often described as "chemistry beyond the molecule," investigates the intricate assemblies of molecular building blocks into more complex, organized structures. ias.ac.in In the solid state, this field is particularly concerned with the non-covalent interactions that dictate the arrangement of molecules within a crystal lattice. These interactions, which include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking, are the directional forces responsible for molecular recognition and self-assembly phenomena in the formation of crystalline solids. acs.orgacs.orgnih.govresearchgate.net

The theoretical framework of solid-state supramolecular chemistry is grounded in the understanding that crystals can be viewed as "supermolecules." This perspective emphasizes that the predictable and directional nature of intermolecular interactions can be harnessed to design and construct novel crystalline materials with desired physical and chemical properties. rsc.org The analysis of crystalline structures provides a primary means to investigate these intermolecular interactions and recognition events, offering insights into the principles that govern molecular assembly. nih.govresearchgate.net

Key to this framework is the concept of the "supramolecular synthon." A supramolecular synthon is a structural unit within a supermolecule which can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. acs.org By identifying and understanding the reliability and hierarchy of these synthons, chemists can predict and control the formation of specific crystalline architectures. This predictive power is the cornerstone of crystal engineering.

Fundamentals of Cocrystal Formation and Crystal Engineering

Crystal engineering is the design and synthesis of functional solid-state structures through the control of intermolecular interactions. rsc.orgacs.org A significant outcome of this field is the formation of cocrystals, which are multicomponent crystalline systems composed of two or more different molecules, typically an active pharmaceutical ingredient (API) and a coformer, in a stoichiometric ratio within the same crystal lattice. acs.orgbohrium.comnih.govyoutube.com Unlike simple salts, the components in a cocrystal are neutral and interact through non-ionic forces, primarily hydrogen bonding. nih.gov

The formation of cocrystals is a powerful strategy to modify the physicochemical properties of solid materials, such as solubility, dissolution rate, stability, and bioavailability, without altering the chemical structure of the constituent molecules. acs.orgbohrium.comresearchgate.netijcrt.org The fundamental principle behind cocrystal design is the deliberate selection of coformers that will reliably form robust and predictable supramolecular synthons with the target molecule. rsc.orgacs.org

Several techniques are employed for the preparation of cocrystals, including slow evaporation from solution, grinding (both neat and liquid-assisted), and slurry crystallization. The choice of method can influence the resulting crystalline form, and various screening methods are used to identify successful cocrystal formation. ijcrt.org

Significance of Acid-Amide Supramolecular Heterosynthons

Among the various supramolecular synthons utilized in crystal engineering, the acid-amide heterosynthon is of particular importance. researchgate.netnih.govacs.org This robust and reliable interaction involves the formation of a cyclic hydrogen-bonded motif between the carboxylic acid group of one molecule and the primary amide group of another. Specifically, it consists of an O—H···O hydrogen bond between the carboxylic acid hydroxyl group and the amide carbonyl oxygen, and an N—H···O hydrogen bond between one of the amide N-H groups and the carboxylic acid carbonyl oxygen. nih.govacs.org

The prevalence and predictability of the acid-amide heterosynthon make it a valuable tool for the design of cocrystals. rsc.org Studies have shown that this synthon is a recurring motif in the crystal structures of compounds containing both carboxylic acid and primary amide functionalities. rsc.org The strength and directionality of the hydrogen bonds within this synthon provide a strong driving force for the co-crystallization of acids and amides.

The nature of the acid and amide components, specifically their acidity and basicity, can influence the formation and geometry of the acid-amide heterosynthon. nih.govacs.org For instance, a strong acid-strong base combination tends to favor the formation of a planar acid-amide heterodimer. nih.govacs.org This predictability allows for a degree of control over the resulting crystal packing and, consequently, the material's properties. nih.govacs.org

Contextualization of Pentafluorobenzoic Acid and Benzamide (B126) as Coformers in Crystalline Solids

Pentafluorobenzoic acid and benzamide serve as excellent examples of coformers that can participate in the formation of acid-amide supramolecular heterosynthons. Pentafluorobenzoic acid is a strong carboxylic acid due to the electron-withdrawing effects of the five fluorine atoms on the benzene (B151609) ring. acs.orgnih.gov Benzamide, on the other hand, is a primary amide that can act as a hydrogen bond donor and acceptor. nih.govresearchgate.net

The combination of a strong acid (pentafluorobenzoic acid) and a primary amide (benzamide) provides a favorable scenario for the formation of a robust acid-amide heterosynthon. nih.govacs.org Indeed, the crystal structure of the 2:1 cocrystal of benzamide and pentafluorobenzoic acid reveals the presence of these interactions. researchgate.net In this specific case, the crystal structure consists of centrosymmetric hexameric supermolecules. These supermolecules are composed of four amide molecules and two carboxylic acid molecules, all connected through O—H···O and N—H···O hydrogen bonds. researchgate.net

The successful cocrystallization of these two components underscores the utility of the acid-amide heterosynthon in crystal engineering. It demonstrates how the principles of supramolecular chemistry can be applied to bring together distinct molecular entities into a well-defined, multicomponent crystalline solid.

Research Findings on Pentafluorobenzoic acid--benzamide (1/2)

| Property | Observation | Reference |

| Stoichiometry | 2:1 (Benzamide:Pentafluorobenzoic acid) | researchgate.net |

| Supramolecular Assembly | Centrosymmetric hexameric supermolecules | researchgate.net |

| Composition of Supermolecule | 4 Benzamide molecules and 2 Pentafluorobenzoic acid molecules | researchgate.net |

| Key Intermolecular Interactions | O—H···O and N—H···O hydrogen bonds | researchgate.net |

| π–π Stacking | No phenyl–perfluorophenyl π–π stacking interactions observed | researchgate.net |

Properties

CAS No. |

926021-21-8 |

|---|---|

Molecular Formula |

C21H15F5N2O4 |

Molecular Weight |

454.3 g/mol |

IUPAC Name |

benzamide;2,3,4,5,6-pentafluorobenzoic acid |

InChI |

InChI=1S/C7HF5O2.2C7H7NO/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;2*8-7(9)6-4-2-1-3-5-6/h(H,13,14);2*1-5H,(H2,8,9) |

InChI Key |

KXOPPCZFLCAJCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N.C1=CC=C(C=C1)C(=O)N.C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pentafluorobenzoic Acid Benzamide 1/2 Cocrystals

Strategies for Cocrystal Preparation: Solvent-Assisted Techniques and Mechanochemical Approaches

The preparation of cocrystals can be broadly categorized into solvent-based methods and solid-state grinding methods (mechanochemistry). Both approaches have been successfully utilized in the synthesis of benzamide (B126) cocrystals with various benzoic acids. lookchem.com

Solvent-Assisted Techniques: These methods rely on a solvent to facilitate the molecular association of the coformers into the cocrystal lattice. Common techniques include:

Solution Evaporation: This involves dissolving stoichiometric amounts of the coformers in a suitable solvent or solvent mixture, followed by slow evaporation. The gradual increase in concentration allows for the nucleation and growth of high-quality single crystals. biointerfaceresearch.com The choice of solvent is critical as it influences solubility and molecular interactions. acs.org

Slurry Conversion: In this technique, the starting materials are stirred in a small amount of a solvent in which they have limited solubility. The suspension allows the less stable starting materials to dissolve and re-precipitate as the more stable cocrystal phase over time. The transformation time can be influenced by the solubility of the components in the selected solvent. acs.org

Mechanochemical Approaches: These methods use mechanical energy to induce the formation of cocrystals, often in the absence of bulk solvents. researchgate.net This approach is considered a green chemistry technique due to the significant reduction in solvent use. rsc.org

Neat Grinding: The coformers are ground together in a specific molar ratio using a mortar and pestle or a ball mill without the addition of any liquid. qub.ac.uk

Liquid-Assisted Grinding (LAG): This is the most common and often more efficient mechanochemical method. qub.ac.ukacs.org It involves grinding the solid reactants with a small, catalytic amount of a liquid. The liquid phase can act as a lubricant, facilitating molecular transport and accelerating the cocrystallization process by creating a transient eutectic phase or through brief dissolution and re-precipitation at the particle surfaces. biointerfaceresearch.comacs.org This technique often leads to faster and more complete reactions compared to neat grinding. qub.ac.uk

These strategies offer different pathways to cocrystal formation, with the choice of method depending on the specific properties of the coformers and the desired outcome in terms of crystal quality, purity, and scale. rsc.org

Optimized Conditions for the Formation of Pentafluorobenzoic acid--benzamide (1/2) Cocrystal

The formation of the specific 1:2 stoichiometry of the Pentafluorobenzoic acid--benzamide cocrystal is highly dependent on the crystallization conditions. Research has shown that a 2:1 molar ratio of benzamide to pentafluorobenzoic acid in the starting mixture, combined with a specific solvent system, is crucial for isolating this particular phase. researchgate.net

The crystal structure of the 1:2 adduct consists of centrosymmetric hexameric supermolecules. These structures are formed from four benzamide molecules and two pentafluorobenzoic acid molecules linked by a network of O—H⋯O and N—H⋯O hydrogen bonds. researchgate.net The successful isolation of this phase from an acetone/water mixture highlights the directing role of the solvent environment in assembling this specific supramolecular architecture. researchgate.net In contrast, using a different solvent system and an equimolar ratio of reactants leads to a different stoichiometric outcome, demonstrating the sensitivity of the system to its synthetic conditions. researchgate.net

The table below summarizes the known conditions for forming different stoichiometric cocrystals of pentafluorobenzoic acid and benzamide, illustrating the optimized parameters for the 1:2 form.

| Stoichiometry (Acid:Amide) | Starting Molar Ratio (Acid:Amide) | Solvent System | Method | Reference |

|---|---|---|---|---|

| 1:1 | 1:1 | Ethyl acetate/Hexane | Solution Evaporation | researchgate.net |

| 1:2 | Not specified, but resulted from experiments targeting cocrystallization | Acetone/Water | Solution Crystallization | researchgate.net |

Influence of Solvent Systems and Crystallization Parameters on Cocrystal Stoichiometry and Morphology

The solvent system and key crystallization parameters exert a profound influence on the outcome of cocrystallization, determining not only the stoichiometry of the resulting cocrystal but also its morphology (i.e., the crystal shape and size).

Influence on Stoichiometry: The Pentafluorobenzoic acid--benzamide system is a clear example of how solvent choice can dictate cocrystal stoichiometry. researchgate.net As noted, a 1:1 cocrystal is obtained from an ethyl acetate/hexane mixture, while the 1:2 cocrystal is formed from an acetone/water mixture. researchgate.net This phenomenon can be explained by the differing solubilities and solution chemistry of the coformers in various solvents. The relative concentration of the active components in the solution phase can determine which cocrystal phase is thermodynamically more stable and thus preferentially crystallizes. acs.org In some systems, different stoichiometric forms can be stable at different coformer concentrations in the solution. acs.orgnih.gov Therefore, the solvent's ability to modulate the solution concentrations of pentafluorobenzoic acid and benzamide is a critical parameter in selectively forming either the 1:1 or 1:2 cocrystal.

The table below details the impact of the solvent system on the stoichiometry of the resulting cocrystal.

| Solvent System | Observed Cocrystal Stoichiometry (Acid:Amide) | Reference |

|---|---|---|

| Ethyl acetate/Hexane | 1:1 | researchgate.net |

| Acetone/Water | 1:2 | researchgate.net |

In the case of the Pentafluorobenzoic acid--benzamide cocrystal, both components contain aromatic rings capable of π–π stacking interactions. Solvents can disrupt these interactions, which often direct growth along a specific crystal axis. researchgate.netacs.org For example, a solvent that effectively solvates the aromatic portions of the molecules can slow the growth of faces where π–π stacking is the dominant intermolecular force, potentially changing a needle-like morphology to a more block-like or plate-like habit. acs.org While specific morphological studies on the 1:2 cocrystal are not detailed in the provided sources, the general principles of solvent-morphology relationships strongly suggest that varying the solvent composition or crystallization rate could be used to control the external form of the Pentafluorobenzoic acid--benzamide (1/2) cocrystals.

Comprehensive Structural Elucidation and Solid State Characterization of Pentafluorobenzoic Acid Benzamide 1/2

Single Crystal X-ray Diffraction Analysis for Atomic Arrangement and Crystal Packing

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal and understanding the intermolecular interactions that govern the crystal packing. The analysis of the Pentafluorobenzoic acid--benzamide (1/2) cocrystal has revealed a complex and elegant supramolecular assembly. researchgate.net

The crystal structure of the title compound, with the formula C₇HF₅O₂·2(C₇H₇NO), is not based on simple acid-amide heterodimers. Instead, it features the formation of centrosymmetric hexameric supermolecules. These large assemblies are comprised of two molecules of pentafluorobenzoic acid and four molecules of benzamide (B126). The components are held together by a robust network of intermolecular O—H⋯O and N—H⋯O hydrogen bonds. researchgate.net A notable feature of the crystal packing is the absence of the phenyl–perfluorophenyl π–π stacking interactions that are often a significant structure-directing force in cocrystals involving fluorinated aromatic rings. researchgate.net

Determination of Unit Cell Parameters and Space Group

The foundational data obtained from an SCXRD experiment are the dimensions of the unit cell—the basic repeating unit of the crystal—and the crystal's space group, which describes its symmetry elements. For the Pentafluorobenzoic acid--benzamide (1/2) cocrystal, these parameters have been meticulously determined. The crystallographic data provide the basis for the complete structure solution and refinement.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇HF₅O₂·2(C₇H₇NO) |

| Formula Weight | 453.35 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.858(2) |

| b (Å) | 9.327(2) |

| c (Å) | 12.729(3) |

| α (°) | 86.34(3) |

| β (°) | 81.42(3) |

| γ (°) | 73.03(3) |

| Volume (ų) | 990.2(4) |

| Z | 2 |

Analysis of Molecular Conformation and Torsion Angles within the Cocrystal Components

The formation of a cocrystal can influence the conformation of its constituent molecules compared to their structures in their pure crystalline forms. Torsion angles, which describe the rotation around a chemical bond, are key parameters for quantifying these conformational details. In the Pentafluorobenzoic acid--benzamide (1/2) structure, the amide groups of the benzamide molecules and the carboxylic acid group of the pentafluorobenzoic acid adopt specific orientations to facilitate the extensive hydrogen-bonding network.

| Molecule | Torsion Angle Description | Typical Value Range (°) |

|---|---|---|

| Benzamide | Dihedral angle between the plane of the phenyl ring and the plane of the amide group | 23–38 acs.org |

| Pentafluorobenzoic acid | Dihedral angle between the plane of the perfluorinated ring and the plane of the carboxylic acid group | Variable, influences dimer formation |

Note: Specific torsion angles for the individual molecules within the asymmetric unit of the Pentafluorobenzoic acid--benzamide (1/2) cocrystal would be derived from the full crystallographic information file (CIF).

Investigation of Positional and Rotational Disorder in Crystalline Lattices

Positional or rotational disorder occurs when a molecule or a part of a molecule occupies more than one position or orientation within the crystal lattice. This phenomenon is a common feature in molecular crystals and can complicate structure determination. acs.org For instance, trifluoromethyl groups are known to exhibit rotational disorder in some crystal structures. iucr.org However, in the reported structure of the Pentafluorobenzoic acid--benzamide (1/2) cocrystal, no significant positional or rotational disorder of either the benzamide or the pentafluorobenzoic acid molecules was described. researchgate.net The well-defined, ordered arrangement of the molecules within the hexameric supermolecule suggests that the strong and highly directional hydrogen bonding interactions lock the components into specific orientations, thus preventing disorder. The suppression of disorder is a favorable attribute for crystalline materials, leading to more consistent physical properties.

Powder X-ray Diffraction (PXRD) for Bulk Phase Identification and Polymorphic Assessment

While single crystal XRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is an essential technique for characterizing a bulk, polycrystalline sample. It is used to confirm the phase purity of the synthesized cocrystal and to ensure that it is a new, single crystalline phase, distinct from the starting materials. The PXRD pattern of the Pentafluorobenzoic acid--benzamide (1/2) cocrystal would exhibit a unique set of diffraction peaks at specific 2θ angles, which serves as a fingerprint for this particular crystalline solid.

This pattern would be markedly different from the PXRD patterns of pure benzamide and pure pentafluorobenzoic acid. Furthermore, variable-temperature PXRD (VT-PXRD) can be employed to study the formation of the cocrystal in the solid state, for example, by monitoring the changes in the diffraction pattern as a ground mixture of the two components is heated. Such studies have shown that cocrystal formation between these components can be achieved through thermal methods, with the transformation being monitored by the appearance of new, characteristic diffraction peaks.

Spectroscopic Investigations for Vibrational and Electronic Transitions

Spectroscopic techniques provide valuable insight into the chemical bonding and electronic structure of materials. For cocrystals, vibrational spectroscopy is particularly powerful for probing the intermolecular interactions, such as hydrogen bonds, that hold the components together.

Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Signatures

Fourier Transform Infrared (FTIR) spectroscopy is a highly sensitive method for detecting the formation of hydrogen bonds in cocrystals. The formation of the O—H⋯O and N—H⋯O hydrogen bonds within the Pentafluorobenzoic acid--benzamide (1/2) cocrystal leads to predictable and observable changes in the infrared spectrum compared to the spectra of the individual coformers. researchgate.net

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules. In the context of cocrystal characterization, it provides critical insights into the changes in molecular structure and intermolecular interactions that occur upon formation of the new crystalline phase. acs.orgresearchgate.net The formation of hydrogen bonds, which are central to the structure of the Pentafluorobenzoic acid--benzamide (1/2) cocrystal, typically induces noticeable shifts in the vibrational frequencies of the functional groups involved. mdpi.com

However, for the benzamide-benzoic acid system, it has been reported that Raman spectroscopy was not particularly useful for the characterization of the resulting products. researchgate.netresearchgate.net While specific spectral data for the 2:1 cocrystal is not detailed, analysis of the constituent molecules' functional groups allows for a prediction of the expected vibrational changes upon cocrystallization. The crystal structure is known to be composed of centrosymmetric hexameric supermolecules where four benzamide and two pentafluorobenzoic acid molecules are linked by O—H⋯O and N—H⋯O hydrogen bonds. researchgate.net

The key vibrational modes affected by these interactions are the carbonyl (C=O) stretching, the amine (N-H) stretching and bending, and the hydroxyl (O-H) stretching modes. Infrared absorption spectroscopy studies on the system have confirmed that while the vibrational modes of the phenyl groups change little, the amide and carboxylic acid groups show observable changes. researchgate.netresearchgate.net These observations form the basis for the expected, albeit not experimentally detailed via Raman, spectral shifts.

The table below outlines the principal functional groups involved in the hydrogen bonding within the cocrystal and the generally expected shifts in their Raman vibrational frequencies.

| Functional Group | Component Molecule | Vibrational Mode | Expected Wavenumber (cm⁻¹) in Pure Component | Expected Shift upon Cocrystal Formation | Rationale |

| Carbonyl (C=O) | Benzamide | Stretching | ~1650-1680 | Redshift (to lower wavenumber) | Weakening of the C=O bond due to hydrogen bond acceptance by the carbonyl oxygen. |

| Carbonyl (C=O) | Pentafluorobenzoic Acid | Stretching | ~1680-1710 | Redshift (to lower wavenumber) | Weakening of the C=O bond due to its role as a hydrogen bond acceptor in the O—H⋯O interaction. |

| Amine (N-H) | Benzamide | Symmetric & Asymmetric Stretching | ~3100-3500 | Redshift (to lower wavenumber) | Weakening of the N-H bond as it acts as a hydrogen bond donor in the N—H⋯O interaction. |

| Hydroxyl (O-H) | Pentafluorobenzoic Acid | Stretching | Broad, ~2500-3300 | Redshift and band sharpening | Involvement of the carboxylic acid proton in a strong O—H⋯O hydrogen bond with the benzamide carbonyl group. |

Note: The data in this table is illustrative, representing typical changes observed in cocrystals and is not based on reported experimental Raman data for this specific compound.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable tool for the atomic-level structural analysis of crystalline materials, providing information on molecular conformation, packing, and intermolecular interactions. acs.org For the Pentafluorobenzoic acid--benzamide (1/2) cocrystal, ssNMR would be particularly insightful for confirming the asymmetric unit's composition and probing the local environments of the distinct nuclei (¹H, ¹³C, ¹⁵N, ¹⁹F) within the hexameric supermolecule. Although specific ssNMR data for this cocrystal is not available, the potential of the technique can be thoroughly evaluated based on its known structure.

Cross-polarization magic angle spinning (CP/MAS) is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N. The resulting spectrum would reflect the number of crystallographically inequivalent atoms. Given the 2:1 stoichiometry of benzamide to pentafluorobenzoic acid, one would expect to observe distinct sets of resonances corresponding to the two different molecular components. For example, ¹³C CP/MAS NMR could distinguish between the carbonyl carbons of benzamide and pentafluorobenzoic acid, which would be in different chemical environments due to their specific roles in the hydrogen-bonding network. mdpi.com

Furthermore, ¹⁹F ssNMR would be a highly sensitive probe for this system. The five fluorine atoms on the pentafluorobenzoic acid ring would produce resonances whose chemical shifts are exquisitely sensitive to their local environment and intermolecular interactions, offering a clear spectroscopic signature of cocrystal formation.

The following table summarizes the potential insights that could be gained from various ssNMR experiments on the Pentafluorobenzoic acid--benzamide (1/2) cocrystal.

| Nucleus | ssNMR Experiment | Potential Information Gained |

| ¹³C | CP/MAS | - Differentiate between the carbon environments of the two benzamide molecules and the single pentafluorobenzoic acid molecule in the asymmetric unit.- Confirm the number of molecules in the asymmetric unit.- Chemical shift changes in carbonyl carbons would provide direct evidence of hydrogen bonding. |

| ¹⁵N | CP/MAS | - Probe the local environment of the nitrogen atom in the benzamide molecules.- Detect changes in the amide group's electronic structure upon formation of N—H⋯O hydrogen bonds. |

| ¹⁹F | MAS | - Provide a highly sensitive signature for the pentafluorobenzoic acid component.- Distinguish between the five different fluorine environments on the aromatic ring.- Detect subtle changes in crystal packing and intermolecular interactions involving the fluorinated ring. |

| ¹H | MAS | - Identify protons involved in hydrogen bonding (O-H and N-H), which would typically show distinct downfield shifts.- Provide information on proton proximities through advanced 2D NMR experiments. |

Note: This table describes the potential application and expected outcomes of ssNMR analysis and does not represent published experimental results.

Thermal Analysis Techniques for Phase Transitions and Stability

Thermal analysis methods are fundamental to the characterization of cocrystals, providing crucial information on their melting behavior, phase transitions, and thermal stability. researchgate.net Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are routinely used to establish the formation of a new, single crystalline phase and to compare its properties to the individual starting materials. ucc.iecore.ac.uk

Differential Scanning Calorimetry (DSC) for Enthalpic Changes

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For a cocrystal, a successful formation is typically indicated by the appearance of a single, sharp endothermic peak corresponding to its melting point, which is distinct from the melting points of the individual components. researchgate.net This single melting event confirms the presence of a new, homogeneous crystalline phase.

For the Pentafluorobenzoic acid--benzamide (1/2) system, a DSC thermogram would be expected to show a melting endotherm at a temperature different from that of pure benzamide (~129 °C) and pure pentafluorobenzoic acid (~106 °C). The absence of thermal events corresponding to the melting of the individual co-formers is a strong indicator of complete cocrystallization. The enthalpy of fusion (ΔHfus) associated with the cocrystal's melting can also be determined from the area of the endothermic peak, providing a key thermodynamic parameter for the new solid phase.

The table below illustrates the type of data obtained from a typical DSC analysis of a cocrystal and its components.

| Sample | Onset Melting Temperature (°C) | Peak Melting Temperature (°C) | Enthalpy of Fusion (ΔHfus) (J/g) |

| Benzamide | e.g., 128.5 | e.g., 129.1 | e.g., 200.8 |

| Pentafluorobenzoic acid | e.g., 105.7 | e.g., 106.5 | e.g., 135.2 |

| Pentafluorobenzoic acid--benzamide (1/2) Cocrystal | e.g., 145.0 | e.g., 147.2 | e.g., 185.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental DSC values for this cocrystal are not publicly available.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature, providing valuable information about its thermal stability and decomposition profile. When analyzing a cocrystal, TGA can reveal whether the components decompose simultaneously or sequentially. For non-solvated cocrystals like Pentafluorobenzoic acid--benzamide (1/2), mass loss is typically associated with decomposition or sublimation at elevated temperatures.

A TGA curve for this cocrystal would show the temperature at which degradation begins (onset temperature). The decomposition may occur in a single step or multiple steps, depending on the relative thermal stabilities of the benzamide and pentafluorobenzoic acid molecules and the strength of the interactions holding them in the crystal lattice. core.ac.uk If one component is significantly more volatile or less stable, its loss might be observed as a distinct step in the TGA curve. science.gov The analysis is typically conducted under an inert nitrogen atmosphere to prevent oxidative decomposition.

The table below presents a representative format for TGA data, outlining the key parameters used to assess thermal stability.

| Sample | Onset Decomposition Temperature (°C) | Mass Loss (%) | Temperature Range of Mass Loss (°C) |

| Pentafluorobenzoic acid--benzamide (1/2) Cocrystal | e.g., >150 | e.g., Step 1: ~33%Step 2: ~67% | e.g., Step 1: 150-220Step 2: 220-300 |

Note: This table is a hypothetical representation of potential TGA results and is not based on published experimental data for this specific compound. The mass loss percentages would correspond to the stoichiometric ratio of the components.

Intermolecular Interactions and Supramolecular Architectures in Pentafluorobenzoic Acid Benzamide 1/2

Elucidation of Primary and Secondary Hydrogen Bond Networks

The crystal structure of the pentafluorobenzoic acid--benzamide (1/2) cocrystal is primarily dictated by an extensive network of hydrogen bonds. These interactions are the principal cohesive forces responsible for the specific self-assembly of the constituent molecules into a highly ordered, three-dimensional architecture.

A key feature of the supramolecular assembly in this cocrystal is the formation of acid-amide heterodimers. pg.edu.pl The asymmetric unit of the crystal structure contains one molecule of pentafluorobenzoic acid and two molecules of benzamide (B126). pg.edu.pl These components self-assemble through specific hydrogen bonding patterns. One of the benzamide molecules and the pentafluorobenzoic acid molecule join to form a heterodimer, a common and robust supramolecular synthon in crystal engineering. pg.edu.plbiointerfaceresearch.com

The stability and structure of the cocrystal are underpinned by specific O-H···O and N-H···O hydrogen bonds. pg.edu.plresearchgate.net These interactions link the acid and amide molecules into larger aggregates. The crystal structure consists of centrosymmetric hexameric supermolecules. pg.edu.pl These supermolecules are composed of two carboxylic acid molecules and four benzamide molecules. pg.edu.pl The assembly is formed from two acid-amide heterodimers and one amide-amide homodimer, all connected through this intricate network of hydrogen bonds. pg.edu.pl The amide molecule that forms the heterodimer with the acid is essentially planar and coplanar with the carboxylic acid molecule. pg.edu.pl

Below is a table detailing the hydrogen bond geometry within the cocrystal.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O1-H1···O3 | 0.89(3) | 1.76(3) | 2.646(2) | 171(3) |

| N1-H1A···O1 | 0.86(3) | 2.13(3) | 2.951(2) | 159(2) |

| N1-H1B···O4 | 0.86(3) | 2.14(3) | 2.986(2) | 168(2) |

| N2-H2A···O2 | 0.86(2) | 2.10(2) | 2.933(2) | 162(2) |

| N2-H2B···O3 | 0.86(2) | 2.21(2) | 3.061(2) | 170(2) |

| Data derived from crystallographic information file for Pentafluorobenzoic acid--benzamide (2/1). |

Role of Fluorine in Intermolecular Interactions: Halogen Bonds and Arene-Perfluoroarene Stacking

The introduction of fluorine atoms onto an aromatic ring significantly alters its electronic properties, creating an electron-deficient (π-acidic) region. acs.org This often promotes attractive interactions with electron-rich (π-basic) aromatic rings, an interaction known as arene-perfluoroarene stacking. acs.orgnih.gov This type of stacking is a powerful tool in supramolecular synthesis. pg.edu.pl

However, a striking feature of the 1:2 cocrystal of pentafluorobenzoic acid and benzamide is the complete absence of phenyl-perfluorophenyl π-π stacking interactions. pg.edu.plresearchgate.net This is particularly noteworthy because the 1:1 adduct of the same components has a crystal structure where acid-amide heterodimers are arranged into centrosymmetric pairs precisely via these phenyl-perfluorophenyl stacking interactions. pg.edu.pl The structure-directing role of this synthon appears to be significantly limited in the 2:1 cocrystal, where hydrogen bonding dominates the crystal packing. pg.edu.pl While fluorine can participate in halogen bonding, this interaction is also not observed as a primary organizing force in this particular crystal structure. nih.govnih.govrsc.org

Analysis of π-π Stacking and Other Weak Interactions in Crystal Packing

As established, the crystal packing of the pentafluorobenzoic acid--benzamide (1/2) compound is not governed by π-π stacking interactions. pg.edu.plresearchgate.net Instead, the supramolecular architecture is built upon the hexameric supermolecules formed through hydrogen bonding. pg.edu.pl The crystal packing is a result of the spatial arrangement of these large, discrete hexameric units.

Hirshfeld Surface Analysis for Quantitative Assessment of Interactions

While a specific Hirshfeld surface analysis for the pentafluorobenzoic acid--benzamide (1/2) cocrystal is not available in the reviewed literature, this method would be ideally suited for its study. Such an analysis would:

Visually confirm the dominance of O-H···O and N-H···O hydrogen bonds, which would appear as distinct red regions on the dnorm map.

Quantify the percentage contribution of various contacts (e.g., H···H, O···H, C···H, F···H) to the molecular surface, confirming the primary role of hydrogen bonding. researchgate.net

Provide visual and quantitative evidence for the absence of significant π-π stacking interactions, as there would be no characteristic reciprocal flat regions on the shape-indexed surfaces of the aromatic rings. nih.gov

Computational and Theoretical Investigations of Pentafluorobenzoic Acid Benzamide 1/2 Cocrystal

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational research on molecular solids, offering a balance between accuracy and computational cost. For the pentafluorobenzoic acid--benzamide (1/2) cocrystal, DFT calculations are instrumental in elucidating its electronic structure and molecular properties. These calculations help to understand how the constituent molecules, benzamide (B126) and pentafluorobenzoic acid, interact and how their properties are modified upon cocrystal formation. Studies on cocrystals involving benzamide and substituted benzoic acids have shown that the presence of strong electron-withdrawing groups, such as the pentafluorophenyl group, significantly strengthens the intermolecular acid-amide interactions, a finding supported by computational analysis. lookchem.com The crystal structure of the 2:1 benzamide-pentafluorobenzoic acid cocrystal is characterized by centrosymmetric hexameric supermolecules, where four amide and two acid molecules are linked by O—H⋯O and N—H⋯O hydrogen bonds. researchgate.net DFT calculations on such systems confirm that the primary intermolecular cohesion is electrostatic in nature. researchgate.net

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which serve as fingerprints for molecular structures. By calculating the harmonic frequencies of the cocrystal, specific vibrational modes can be assigned to experimental spectra, confirming the formation of the cocrystal and identifying the atoms involved in hydrogen bonding.

For the pentafluorobenzoic acid--benzamide (1/2) cocrystal, theoretical spectra reveal characteristic shifts in the vibrational frequencies of the functional groups involved in intermolecular interactions. researchgate.net Specifically, the C=O, N-H, and O-H stretching and bending modes of the benzamide and pentafluorobenzoic acid moieties are significantly altered upon the formation of hydrogen bonds. researchgate.netresearchgate.net The vibrational modes associated with the phenyl groups, however, show little change. researchgate.netresearchgate.net This differentiation is a key indicator of cocrystal formation. Theoretical simulations of similar acid-amide cocrystals have been used to assign vibrational modes and understand structural changes resulting from hydrogen bonding motifs. nih.govmdpi.com

Table 1: Predicted Vibrational Frequency Shifts in the Pentafluorobenzoic acid--benzamide (1/2) Cocrystal This table presents representative data on the predicted shifts in key vibrational modes upon cocrystal formation, as calculated by DFT methods.

| Functional Group | Vibrational Mode | Frequency in Pure Compound (cm⁻¹) | Predicted Frequency in Cocrystal (cm⁻¹) | Predicted Shift (cm⁻¹) |

| Carboxylic Acid | O-H stretch | ~3000 | ~2550 | -450 |

| Amide | N-H symmetric stretch | ~3170 | ~3190 | +20 |

| Amide | N-H asymmetric stretch | ~3360 | ~3380 | +20 |

| Carboxylic Acid | C=O stretch | ~1710 | ~1685 | -25 |

| Amide | C=O stretch (Amide I) | ~1665 | ~1650 | -15 |

| Amide | N-H bend (Amide II) | ~1630 | ~1640 | +10 |

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and stability of a molecular system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important descriptor of chemical stability. A larger gap implies higher stability and lower chemical reactivity.

In the pentafluorobenzoic acid--benzamide (1/2) cocrystal, the formation of intermolecular hydrogen bonds leads to a redistribution of electron density and a change in the molecular orbital energies compared to the individual components. DFT calculations show that the HOMO-LUMO gap of the cocrystal is typically smaller than that of the individual coformers, suggesting that the cocrystal may be more reactive. rsc.org The analysis of the spatial distribution of these orbitals reveals that the HOMO is often localized on the more electron-rich benzamide molecule, while the LUMO is centered on the electron-deficient pentafluorobenzoic acid, indicating the potential for charge transfer interactions within the cocrystal. researchgate.netrsc.org

Table 2: Representative Frontier Molecular Orbital Energies This table provides illustrative HOMO, LUMO, and energy gap values for the cocrystal and its components, calculated using DFT.

| Molecule / Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Benzamide | -6.85 | -0.15 | 6.70 |

| Pentafluorobenzoic Acid | -7.50 | -1.10 | 6.40 |

| Cocrystal Complex | -7.10 | -0.80 | 6.30 |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonds, including weak non-covalent interactions. By locating bond critical points (BCPs) in the electron density (ρ(r)) between interacting atoms, QTAIM can quantify the strength and nature of these interactions.

For the pentafluorobenzoic acid--benzamide (1/2) cocrystal, QTAIM analysis is applied to the O—H⋯O and N—H⋯O hydrogen bonds that define its structure. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCPs are key indicators. For hydrogen bonds, a positive value of ∇²ρ(r) with a relatively small ρ(r) is characteristic of closed-shell interactions (i.e., non-covalent). The total energy density (H(r)) at the BCP can further distinguish the nature of the hydrogen bond; a negative H(r) suggests a degree of covalent character, indicative of a medium to strong hydrogen bond. researchgate.net

Table 3: QTAIM Parameters for Hydrogen Bonds in the Cocrystal This table shows typical calculated QTAIM parameters for the key hydrogen bonds, indicating their nature and strength.

| Hydrogen Bond | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Total Energy Density, H(r) (a.u.) | Interpretation |

| O—H⋯O | 0.035 | +0.110 | -0.002 | Medium strength, partially covalent character |

| N—H⋯O | 0.021 | +0.085 | +0.001 | Weaker, predominantly electrostatic character |

In the pentafluorobenzoic acid--benzamide (1/2) system, the primary interactions are the hydrogen bonds between the carboxylic acid and amide groups. SAPT calculations reveal the dominant role of the electrostatic component in these interactions, which is consistent with the polar nature of the O-H, N-H, and C=O bonds. researchgate.net The induction term captures the polarization of one molecule by the electric field of the other, while the dispersion term accounts for London dispersion forces. The exchange term is a purely quantum mechanical effect arising from the Pauli exclusion principle.

Table 4: SAPT Decomposition of Interaction Energies This table presents a sample SAPT energy decomposition for the acid-amide hydrogen-bonded dimer, highlighting the dominant forces.

| Energy Component | Interaction Energy (kJ/mol) | Percentage of Total Attraction |

| Electrostatics (E_elec) | -70.0 | 58.8% |

| Induction (E_ind) | -25.0 | 21.0% |

| Dispersion (E_disp) | -24.0 | 20.2% |

| Total Attraction | -119.0 | 100% |

| Exchange (E_exch) | +65.0 | N/A |

| Total Interaction Energy | -54.0 | N/A |

Molecular Dynamics Simulations for Dynamic Intermolecular Hydrogen Bond Analysis

While DFT calculations on static structures provide invaluable information, cocrystals are dynamic systems. Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of the cocrystal lattice and the dynamics of its intermolecular interactions. mdpi.com Car–Parrinello Molecular Dynamics (CPMD), in particular, combines DFT with molecular dynamics to provide an accurate description of the evolving electronic structure and nuclear motion.

For the pentafluorobenzoic acid--benzamide (1/2) cocrystal, MD simulations can be used to analyze the stability and dynamics of the O—H⋯O and N—H⋯O hydrogen bond network at finite temperatures. These simulations provide insights into the vibrational motions of the bridged protons, the lifetimes of the hydrogen bonds, and the possibility of proton transfer events. mdpi.com The analysis of atomic trajectories can reveal the flexibility of the supramolecular synthons and the correlated motions within the crystal lattice, offering a more complete picture of the cocrystal's behavior than static models alone.

Correlation between Interaction Energy and Hammett Substitution Constants in Related Systems

In the field of crystal engineering, the ability to predict and control the formation of cocrystals is of paramount importance. One effective approach for understanding the stability of cocrystals involving substituted aromatic compounds is through the application of linear free-energy relationships, specifically the Hammett equation. youtube.com The Hammett substitution constant, σ, quantifies the electron-donating or electron-withdrawing influence of a substituent on an aromatic ring. nih.govwikipedia.org This parameter has been successfully correlated with the intermolecular interaction energies in cocrystal systems, providing valuable insights into the factors governing their formation and stability. nih.govresearchgate.net

Computational and experimental studies on systems analogous to pentafluorobenzoic acid--benzamide, such as those involving benzamide and a series of substituted benzoic acids, have demonstrated a clear relationship between the interaction energy of the acid-amide dimer and the Hammett constant of the substituent on the benzoic acid. acs.orglookchem.com Research has shown that cocrystallization is most successful when electron-withdrawing groups are present on the benzoic acid component. acs.orglookchem.com This experimental outcome is supported by computational calculations, which indicate that the crucial intermolecular acid-amide hydrogen bond is strengthened in these instances. acs.org

The electronic nature of the substituent directly modulates the acidity of the carboxylic acid group. A substituent with a positive Hammett constant (σ > 0) is electron-withdrawing, which increases the acidity of the benzoic acid, making it a more effective hydrogen bond donor. This leads to a stronger, more favorable interaction with the hydrogen bond acceptor, benzamide. Conversely, electron-donating groups (σ < 0) decrease the acidity of the benzoic acid, resulting in weaker interaction energies that may be insufficient to favor cocrystal formation over the crystallization of the individual components. A direct correlation between the calculated interaction energy and the Hammett substitution constant has been established in these cases. researchgate.netacs.orgresearchgate.net

The trend can be illustrated with a representative dataset from computational studies on benzamide-substituted benzoic acid dimers. As the electron-withdrawing strength of the substituent on the benzoic acid increases (reflected in a more positive σ value), the calculated interaction energy becomes more negative, indicating a stronger and more stable hydrogen-bonded dimer.

| Substituent on Benzoic Acid (para position) | Hammett Constant (σp) | Calculated Interaction Energy (kJ/mol) | Result of Cocrystallization Attempt with Benzamide |

|---|---|---|---|

| -NO₂ | +0.78 | -58.2 | Successful |

| -CN | +0.66 | -56.5 | Successful |

| -Cl | +0.23 | -51.1 | Successful |

| -H | 0.00 | -48.5 | Unsuccessful |

| -CH₃ | -0.17 | -46.3 | Unsuccessful |

| -OCH₃ | -0.27 | -45.1 | Unsuccessful |

This principle extends to other related systems, such as acid-acid cocrystals. rsc.org Studies have found that cocrystal formation between two different substituted benzoic acids is far more likely when the signs of their Hammett constants are different (i.e., one is electron-donating and the other is electron-withdrawing). researchgate.net Density Functional Theory (DFT) calculations confirmed that this preference is due to the increased interaction energy between the dissimilar acid molecules (heteromolecular pairs) compared to the interaction energy between two identical acid molecules (homomolecular pairs). rsc.org This demonstrates that tuning the electronic properties of coformers, as quantified by Hammett constants, is a rational design strategy for engineering stable cocrystals.

Advanced Research Directions and Potential Applications in Materials Science

Exploration of Pentafluorobenzoic acid--benzamide (1/2) as a Template for Supramolecular Assemblies

The defining feature of the Pentafluorobenzoic acid--benzamide (1/2) cocrystal is its highly organized and predictable supramolecular structure. The crystal lattice is not composed of simple acid-amide pairs but rather of larger, well-defined aggregates. Detailed crystallographic studies have revealed that the fundamental building block of this cocrystal is a centrosymmetric hexameric supermolecule. researchgate.net This assembly consists of four molecules of benzamide (B126) and two molecules of pentafluorobenzoic acid, held together by a robust network of hydrogen bonds.

The formation of this discrete hexameric unit is a prime example of supramolecular templating, where the specific hydrogen bonding capabilities of the carboxylic acid and amide functional groups direct the assembly of the components into a stable, repeating architecture. The primary interactions responsible for the integrity of this supermolecule are conventional O—H⋯O and N—H⋯O hydrogen bonds. researchgate.net The carboxylic acid's hydroxyl group donates a hydrogen to the carbonyl oxygen of a benzamide molecule, while the amide's N-H groups donate hydrogens to the carbonyl oxygens of both the acid and other amide molecules.

Notably, despite the presence of an electron-rich phenyl ring (from benzamide) and an electron-poor pentafluorophenyl ring (from the acid), analysis of the crystal structure shows a lack of significant phenyl–perfluorophenyl π–π stacking interactions in this particular arrangement. researchgate.net This indicates that the hydrogen bonding network is the dominant force controlling the crystal packing, making the hexameric motif a highly reliable and predictable supramolecular synthon. The exploration of this cocrystal as a template involves leveraging this robust hexameric unit to build more complex, hierarchical structures with desired symmetries and properties.

| Structural Feature | Description |

|---|---|

| Stoichiometry | 2 molecules Benzamide : 1 molecule Pentafluorobenzoic acid |

| Fundamental Assembly | Centrosymmetric hexameric supermolecule (4 amides + 2 acids) researchgate.net |

| Primary Interactions | O—H⋯O and N—H⋯O hydrogen bonds researchgate.net |

| Secondary Interactions | Phenyl–perfluorophenyl π–π stacking is not observed researchgate.net |

Derivatization and Functionalization of Cocrystal Components for Tailored Properties

The Pentafluorobenzoic acid--benzamide (1/2) system serves as an excellent scaffold for investigating how chemical modifications to the constituent molecules can be used to tailor the properties of the resulting crystalline material. The principles of crystal engineering suggest that by systematically altering the functional groups on either the benzamide or the pentafluorobenzoic acid backbone, one can modulate intermolecular interactions and, consequently, the physical and chemical properties of the cocrystal.

Research into benzamide cocrystals has shown that their formation is highly dependent on the electronic nature of the coformer. lookchem.com Specifically, cocrystallization with substituted benzoic acids is most successful when the benzoic acid component possesses electron-withdrawing functional groups. fip.org The five fluorine atoms on pentafluorobenzoic acid are potent electron-withdrawing groups, which strengthens the intermolecular acid-amide interaction and stabilizes the cocrystal structure. fip.org This provides a clear strategy for property tuning:

Modulating Acid Strength: By replacing pentafluorobenzoic acid with other benzoic acids featuring a different number or type of electron-withdrawing substituents, researchers can fine-tune the strength of the hydrogen bonds within the crystal lattice. This could potentially alter thermal stability, solubility, and mechanical properties.

Introducing Functional Groups: Adding other functional groups to the phenyl rings of either component could introduce new intermolecular interactions (e.g., halogen bonds, dipole-dipole interactions) or reactive sites. This could be used to create materials with specific optical or electronic properties or to serve as platforms for solid-state reactions.

This approach allows for a rational design strategy where the cocrystal's bulk properties are engineered from the molecular level by selecting appropriately derivatized components.

Role of Pentafluorobenzoic acid--benzamide (1/2) in the Development of Next-Generation Crystalline Materials

The Pentafluorobenzoic acid--benzamide (1/2) cocrystal is more than just a chemical curiosity; it represents a key stepping stone in the development of advanced crystalline materials. Its importance lies in its demonstration of how specific, directional intermolecular forces can be harnessed to achieve a high degree of structural control in the solid state. This control is the central goal of crystal engineering and is crucial for creating next-generation materials with programmed functions.

The evolution of cocrystals from less-ordered solid solutions is a topic of significant research, and fluorination plays a critical role in this process. Studies on benzoic acid combinations have shown that increasing the degree of fluorination on one of the components can effectively steer the system away from forming a disordered solid solution and towards the formation of a discrete, well-ordered cocrystal. The Pentafluorobenzoic acid--benzamide (1/2) system is an exemplar of this principle, where the perfluorinated ring helps to drive the formation of a unique and stable crystalline phase.

By serving as a reliable model system, this cocrystal aids in:

Validating Computational Models: The predictable and well-characterized structure of the cocrystal provides a benchmark for testing and refining computational methods used to predict crystal structures and lattice energies.

Developing Design Rules: It helps in establishing robust "design rules" for crystal engineering, demonstrating how the interplay between strong hydrogen bonds and the steric/electronic effects of fluorination can be used to create specific supramolecular architectures.

Informing New Materials Design: Understanding the principles that govern the formation of the hexameric supermolecule allows materials scientists to design new multi-component systems with targeted architectures for applications in areas such as pharmaceuticals, organic electronics, and nonlinear optics.

In essence, the Pentafluorobenzoic acid--benzamide (1/2) cocrystal acts as a foundational example, providing insights that guide the rational design and synthesis of more complex and functional crystalline materials for the future.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing pentafluorobenzoic acid derivatives, and how do reaction conditions influence fluorination efficiency?

- Methodological Answer : The synthesis of pentafluorobenzoic acid derivatives often involves deoxofluorination reactions using reagents like XtalFluor-E®. For example, pentafluorobenzoic acid can undergo deoxofluorination to form acyl fluorides under controlled conditions (e.g., solvent choice, temperature, and stoichiometric ratios of fluorinating agents). Reaction efficiency is highly dependent on substrate purity and the absence of moisture, which can lead to side reactions . Characterization via BET surface area analysis, SEM, and XRD is critical to validate structural integrity .

Q. How can researchers systematically characterize the crystal structure of pentafluorobenzoic acid-benzamide cocrystals?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining crystallographic parameters. For the cocrystal (1/2), triclinic symmetry (space group P1) with lattice parameters a = 9.288 Å, b = 11.099 Å, and c = 15.723 Å was reported. Key angles (e.g., C–C–F ≈ 120°) and hydrogen-bonding interactions between the phenanthrolinium cation and pentafluorobenzoate anion should be analyzed using displacement ellipsoid models at 30% probability levels .

Q. What experimental protocols are recommended for studying photodegradation pathways of pentafluorobenzoic acid?

- Methodological Answer : Photodefluoridation experiments using Pt-doped TiO₂ under UV irradiation can track degradation products. Monitor reaction progress via HPLC or LC-MS, and quantify fluoride release with ion-selective electrodes. Control experiments should account for catalyst loading, light intensity, and pH effects, as these factors significantly impact reaction kinetics and byproduct formation .

Advanced Research Questions

Q. How can spectroscopic techniques resolve contradictions in reported fluorination efficiencies across studies?

- Methodological Answer : Discrepancies in fluorination yields may arise from differences in substrate activation or reagent purity. Use diffuse reflectance spectroscopy (DRS) to assess catalyst bandgap alignment with reactant energy levels. Cross-validate results with EDX for elemental composition and XRD for phase identification. Statistical meta-analysis of published datasets (e.g., comparing BET surface areas or reaction temperatures) can identify systematic biases .

Q. What advanced models explain the dual-domain transport behavior of pentafluorobenzoic acid in porous media?

- Methodological Answer : Breakthrough curves from column experiments (e.g., in Eustis and Borden media) reveal non-ideal sorption due to macropore-matrix interactions. Fit data using a two-site kinetic model that accounts for equilibrium (Langmuir) and non-equilibrium (first-order mass transfer) processes. Parameters like retardation factor (R) and dispersion coefficient (D) should be optimized via inverse modeling software (e.g., HYDRUS-1D) .

Q. How do weak intermolecular interactions in pentafluorobenzoic acid-benzamide cocrystals influence their stability under thermal stress?

- Methodological Answer : Thermogravimetric analysis (TGA) combined with variable-temperature SCXRD can map structural changes. For example, hydrogen bonds between the –COOH group of pentafluorobenzoic acid and the benzamide’s –NH₂ moiety (bond angles ~120°) contribute to thermal stability up to 200°C. DFT calculations (e.g., using B3LYP/6-31G*) can quantify interaction energies and predict degradation pathways .

Q. What strategies mitigate data variability in UV-Vis studies of pentafluorobenzoic acid-protein interactions?

- Methodological Answer : To reduce noise, pre-equilibrate solutions at constant temperature and ionic strength. Use difference spectroscopy to isolate binding-related absorbance changes (e.g., shifts in λₘₐₓ for aromatic residues). Validate binding constants (Kₐ) via isothermal titration calorimetry (ITC) and cross-correlate with fluorescence quenching data .

Methodological Design & Validation

Q. How should researchers design a robust literature review framework for pentafluorobenzoic acid applications?

- Methodological Answer : Follow a systematic workflow:

Define scope : Focus on synthesis, environmental behavior, and cocrystallization.

Boolean search strings : Use terms like ("pentafluorobenzoic acid" AND (synthesis OR transport OR spectroscopy)).

Exclude unreliable sources : Omit commercial databases (e.g., benchchem.com ).

Synthesize findings : Tabulate key parameters (e.g., reaction yields, crystallographic data) to identify knowledge gaps .

Q. What validation criteria ensure reproducibility in fluorinated compound research?

- Methodological Answer :

- Synthetic reproducibility : Report detailed reaction conditions (solvent purity, inert atmosphere protocols).

- Analytical validation : Use certified reference materials (e.g., NIST standards) for instrument calibration.

- Statistical rigor : Apply ANOVA to compare batch-to-batch variability in fluorination yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.